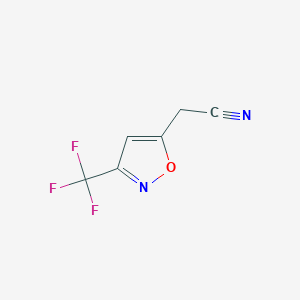

2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile

CAS No.:

Cat. No.: VC15841580

Molecular Formula: C6H3F3N2O

Molecular Weight: 176.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3F3N2O |

|---|---|

| Molecular Weight | 176.10 g/mol |

| IUPAC Name | 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetonitrile |

| Standard InChI | InChI=1S/C6H3F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1H2 |

| Standard InChI Key | ROPUSKPOAIVPDC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(ON=C1C(F)(F)F)CC#N |

Introduction

Structural and Molecular Properties

The IUPAC name of the compound is 2-(3-(trifluoromethyl)-1,2-oxazol-5-yl)acetonitrile, with the molecular formula C₆H₃F₃N₂O and a molecular weight of 176.10 g/mol . Its canonical SMILES representation is C(#N)CC1=CC(=NO1)C(F)(F)F, reflecting the isoxazole core, trifluoromethyl group, and nitrile side chain. The compound’s planar isoxazole ring and electron-withdrawing substituents contribute to its stability and reactivity in synthetic applications.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₃N₂O |

| Molecular Weight | 176.10 g/mol |

| IUPAC Name | 2-(3-(trifluoromethyl)-1,2-oxazol-5-yl)acetonitrile |

| SMILES | C(#N)CC1=CC(=NO1)C(F)(F)F |

| Purity | ≥95% (typical commercial grade) |

Synthesis Methods

Cyclization of Trifluoroacetaldehyde Oxime Derivatives

A one-pot synthesis route involves the reaction of trifluoroacetaldehyde oxime with α,β-unsaturated nitriles in the presence of diiodine benzene (DIB). This method, adapted from , enables the formation of the isoxazole ring via [3+2] cycloaddition. For example, reacting trifluoroacetaldehyde oxime with acrylonitrile in dichloromethane at 0°C yields the target compound after purification by column chromatography .

Table 2: Synthesis Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Trifluoroacetaldehyde oxime + acrylonitrile | Dichloromethane | 0°C → RT | 53–76% |

Functionalization of Preformed Isoxazole Cores

An alternative approach involves modifying preconstructed isoxazole derivatives. For instance, 5-(chloromethyl)-3-(trifluoromethyl)isoxazole undergoes nucleophilic substitution with potassium cyanide to introduce the acetonitrile group . This method is advantageous for scalability, with reported yields exceeding 70% under optimized conditions .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): A singlet at δ 4.01 ppm (2H, CH₂CN) confirms the acetonitrile moiety, while the isoxazole proton resonates as a singlet at δ 6.88 ppm . The absence of splitting for the trifluoromethyl group aligns with its symmetry.

-

¹⁹F NMR (CDCl₃, 188 MHz): A sharp singlet at δ -66.82 ppm corresponds to the CF₃ group .

-

¹³C NMR (CDCl₃, 101 MHz): Peaks at δ 119.3 ppm (q, J = 269.7 Hz, CF₃) and δ 148.4 ppm (C=N-O) validate the isoxazole structure .

High-Resolution Mass Spectrometry (HRMS)

The observed [M + H]⁺ ion at m/z 177.0431 matches the theoretical value for C₆H₄F₃N₂O⁺ (177.0429), confirming molecular integrity .

Applications in Pharmaceutical Chemistry

Antibacterial and Antifungal Activity

Derivatives of 2-(3-(trifluoromethyl)isoxazol-5-yl)acetonitrile exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), as inferred from structurally related isoxazole-nitrogen heterocycles . The trifluoromethyl group enhances membrane permeability, while the nitrile moiety facilitates interactions with microbial enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume